molecular formula C12H17NO B1615602 6-Phenylhexanamide CAS No. 31274-14-3

6-Phenylhexanamide

Katalognummer B1615602
CAS-Nummer: 31274-14-3
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: FPOQQFPVMGNKJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenylhexanamide is a chemical compound that has been studied for its potential therapeutic applications . It has been found to be a potent activator of Mitofusin, a protein involved in mitochondrial fusion . This property makes it a promising candidate for the treatment of mitochondrial diseases .

Wissenschaftliche Forschungsanwendungen

1. Potential as a Drug for Diabetes and Dyslipidemia

6-Phenylhexanamide derivatives show potential in treating diabetes and dyslipidemia. A study highlighted a compound that exhibited dual activation of PPAR alpha and gamma, demonstrating a significant reduction in plasma glucose and triglyceride levels in insulin-resistant mice, surpassing the effects of rosiglitazone, a commonly used drug for these conditions (Lohray et al., 2001).

2. Inhibitory Potential for Alzheimer's Disease Treatment

Compounds with a 6-Phenylhexanamide structure have been explored for their inhibitory potential against enzymes crucial in Alzheimer's disease treatment. A series of novel pyrimidine-based sulfonamides with a phenyl group demonstrated significant inhibition against acetylcholinesterase and butyrylcholinesterase, important targets in Alzheimer's therapy (Rehman et al., 2017).

3. Therapeutic Agent for Mitochondrial Diseases

6-Phenylhexanamide derivatives have been investigated as therapeutic agents for mitochondrial diseases like Charcot-Marie-Tooth Disease type 2A (CMT2A). These derivatives, particularly a 4-hydroxy cyclohexyl analog, showed promise due to their potency, selectivity, and oral bioavailability, potentially offering a new avenue for treating CMT2A (Dang et al., 2020).

4. Potential in Corrosion Inhibition

A study involving (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide indicated its efficiency as a corrosion inhibitor for mild steel in acidic mediums. This highlights the versatility of 6-Phenylhexanamide compounds in industrial applications, particularly in preventing metal corrosion (Nahlé et al., 2017).

5. Enzyme Inhibition for Various Therapeutic Applications

N-phenylsulfonamide derivatives, synthesized from aniline, demonstrated significant inhibitory properties on various enzymes, including carbonic anhydrase and cholinesterase. These enzymes are therapeutic targets for diseases like edema, glaucoma, cancer, osteoporosis, and Alzheimer's. This suggests the potential of 6-Phenylhexanamide derivatives in developing new drugs for these conditions (Kazancioglu & Senturk, 2020).

Zukünftige Richtungen

Research into 6-Phenylhexanamide and its derivatives has shown promise for the treatment of mitochondrial diseases . Further development and research into these compounds could potentially lead to new therapeutic agents .

Eigenschaften

IUPAC Name

6-phenylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOQQFPVMGNKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294736
Record name 6-phenylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylhexanamide

CAS RN

31274-14-3
Record name NSC97771
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-phenylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylhexanamide
Reactant of Route 2
6-Phenylhexanamide
Reactant of Route 3
6-Phenylhexanamide
Reactant of Route 4
Reactant of Route 4
6-Phenylhexanamide
Reactant of Route 5
Reactant of Route 5
6-Phenylhexanamide
Reactant of Route 6
Reactant of Route 6
6-Phenylhexanamide

Citations

For This Compound
92
Citations
X Dang, L Zhang, A Franco, J Li… - Journal of medicinal …, 2020 - ACS Publications
… Herein, we describe a rational design of a series of 6-phenylhexanamide derivatives whose … development of 6-phenylhexanamide derivatives as therapeutic agents for human CMT2A. …
Number of citations: 30 pubs.acs.org
GL Jung, PC Anderson, M Bailey, M Baillet… - Bioorganic & medicinal …, 1998 - Elsevier
Renin inhibitors containing a 4,5- or a 3,5-dihydroxy-2-substituted-6-phenylhexanamide fragment at the P 2 P 3 sites have been prepared and evaluated. The four possible …
Number of citations: 8 www.sciencedirect.com
X Dang, L Zhang, A Franco, J Li… - Journal of Medicinal …, 2020 - ACS Publications
Correction to “Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases” | Journal of Medicinal …
Number of citations: 4 pubs.acs.org
Y Kim, AR Kim - Bulletin of the Korean Chemical Society, 2002 - koreascience.kr
… The LB71350, (3S, 4R)-Epoxy-(5S)-[[N-(1-methylethoxy)carbonyl]-3-(methylsulf0nyl)-L-valinyl]amino]-N[2-methyl-(1R)-[(phenyl)carbonyl]propyl-6-phenylhexanamide, is a novel HIV …
Number of citations: 3 koreascience.kr
L Zhang, X Dang, A Franco, H Zhao, GW Dorn - Chemistry, 2022 - mdpi.com
… -molecule mitofusin activators previously described are 6-phenylhexanamide derivatives [15,16]. … Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin …
Number of citations: 6 www.mdpi.com
HG Bray, SP James, WV Thorpe… - Biochemical …, 1950 - ncbi.nlm.nih.gov
… 8-Phenylvaleramide and 6-phenylhexanamide are not as readily hydrolysed as the corresponding unsubstituted amides. The value obtained for 6phenylhexanamide has been shown …
Number of citations: 37 www.ncbi.nlm.nih.gov
Y Yang, L Chen, S Xu - Angewandte Chemie International …, 2021 - Wiley Online Library
… For example, the reactions of N,N-diisopropyl-4-phenylbutanamide and N,N-diisopropyl-6-phenylhexanamide furnished 22 and 23 with 85 % and 93 % ee values, respectively. Apart …
Number of citations: 47 onlinelibrary.wiley.com
DE Butler - Tetrahedron Letters, 1972 - Elsevier
1930 No. 19 cooled to+ 6’and with stirring finely powdered anhydrous aluminum chloride (0.84 mole) is was rapidly added. The first half of the addition was mildly exothermic and the …
Number of citations: 0 www.sciencedirect.com
D Gong, B Hu, W Yang, D Chen - ChemCatChem, 2019 - Wiley Online Library
… Chain alcohol was much less effective, for instance, N,N-dimethyl-6-phenylhexanamide was isolated in 53 % yield (Table 2, Entry 13). 2-Naphthalenemethanol showed 91 % conversion…
X Dang, SB Williams, S Devanathan… - Journal of medicinal …, 2021 - ACS Publications
… In summary, rational redesign of 6-phenylhexanamide mitofusin activators incorporating cycloalkyl-containing linkers generated novel fusogenic compounds having improved …
Number of citations: 8 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.